1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea
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Overview
Description
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is an organic compound that features a morpholine ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea typically involves the reaction of morpholine with an appropriate isocyanate or carbamate. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The morpholine ring and urea moiety play crucial roles in binding to the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also features a morpholine ring and has applications in medicinal chemistry.
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Another compound with a morpholine ring, used in various chemical reactions.
Uniqueness
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is unique due to its specific structure, which combines a morpholine ring with a urea moiety
Properties
CAS No. |
6969-65-9 |
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Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-10-9(13)11-8-12-4-6-14-7-5-12/h2H,1,3-8H2,(H2,10,11,13) |
InChI Key |
LSTAOXAJFDFKFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NCN1CCOCC1 |
Origin of Product |
United States |
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